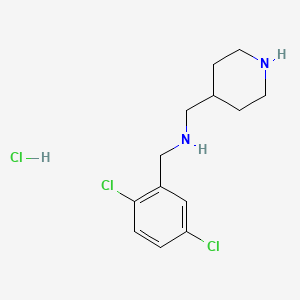

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13439018

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19Cl3N2 |

|---|---|

| Molecular Weight | 309.7 g/mol |

| IUPAC Name | N-[(2,5-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16-17H,3-6,8-9H2;1H |

| Standard InChI Key | QHCINYOGIHMRNW-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CNCC2=C(C=CC(=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCCC1CNCC2=C(C=CC(=C2)Cl)Cl.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(2,5-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine hydrochloride, reflects its bipartite structure: a piperidine ring (a six-membered amine heterocycle) and a 2,5-dichlorobenzyl group linked via a methylene bridge. The hydrochloride salt enhances solubility in aqueous media, a critical feature for pharmacological bioavailability. Key structural identifiers include:

-

SMILES:

-

InChIKey:

QHCINYOGIHMRNW-UHFFFAOYSA-N -

Canonical SMILES:

The chlorine atoms at the 2- and 5-positions of the benzyl ring augment lipophilicity, facilitating membrane penetration and central nervous system (CNS) targeting.

Comparative Structural Analysis

Piperidine derivatives often exhibit bioactivity modulated by substituent patterns. For instance, substituting the benzyl group with nitro moieties (e.g., 4-nitrophenyl) enhances antiparasitic activity, as demonstrated in related compounds . The dichloro substitution in this compound balances lipophilicity and electronic effects, potentially optimizing receptor binding.

Synthesis and Physicochemical Properties

Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction between 2,5-dichlorobenzyl chloride and piperidin-4-ylmethyl-amine under alkaline conditions. Sodium hydroxide neutralizes hydrochloric acid byproducts, driving the reaction to completion. Key steps include:

-

Alkylation: The benzyl chloride reacts with the primary amine of piperidin-4-ylmethyl-amine, forming a secondary amine linkage.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 309.7 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

| Melting Point | Not reported |

The compound’s solubility in water () suggests suitability for intravenous formulations. Stability under ambient conditions is inferred from its crystalline morphology.

Biological Activity and Mechanistic Insights

Receptor Interactions

Piperidine derivatives are recognized for modulating neurotransmitter systems, particularly dopaminergic and serotonergic pathways. The dichlorobenzyl group may engage hydrophobic binding pockets in receptors, while the protonated amine facilitates ionic interactions with negatively charged residues .

Enzymatic Inhibition

In vitro studies of analogous piperidines reveal inhibitory effects on trypanothione reductase, a key enzyme in Trypanosoma brucei (the causative agent of African trypanosomiasis) . While direct evidence for this compound is lacking, structural parallels suggest potential antiparasitic activity.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: - and -NMR spectra confirm the piperidine ring’s conformation and benzyl substitution pattern.

-

IR Spectroscopy: Absorption bands at (C=N stretch) and (C-Cl stretch) validate functional groups.

Therapeutic Applications and Research Implications

Neuropharmacology

The compound’s ability to cross the blood-brain barrier positions it as a candidate for CNS disorders. Preclinical models of depression and anxiety could benefit from its putative receptor modulation.

Antiparasitic Agents

Building on the success of piperidone derivatives against Trypanosoma brucei, this compound may offer a scaffold for novel trypanocidal drugs . Combinatorial libraries could optimize substituents for potency and selectivity.

Antiviral Development

Given the urgent need for HIV therapies, evaluating this compound’s inhibition of reverse transcriptase or integrase enzymes is a priority. Structural analogs in patent WO2009033689A1 demonstrate nanomolar activity, providing a roadmap for optimization .

Future Research Directions

Mechanistic Elucidation

-

Target Deconvolution: Proteomic approaches (e.g., affinity chromatography) could identify binding partners.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing Cl with CF) may enhance potency .

Preclinical Development

-

Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

-

Toxicology: Conduct GLP-compliant studies to establish NOAEL (no-observed-adverse-effect level).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume